molecular formula C9H14N+ B1260567 alpha-Ethylbenzylaminium

alpha-Ethylbenzylaminium

Cat. No.: B1260567
M. Wt: 136.21 g/mol
InChI Key: AQFLVLHRZFLDDV-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Evolution of α-Ethylbenzylaminium Research Applications

The exploration of chiral compounds and their applications in synthesis has been a pivotal development in organic chemistry. The concept of using a temporary chiral auxiliary to control the stereochemical outcome of a reaction was introduced in the 1970s. wikipedia.orgnumberanalytics.com This laid the groundwork for the use of compounds like 1-phenylpropylamine as chiral auxiliaries. Early research into phenylalkylamines, including 1-phenylpropylamine, often focused on their synthesis and resolution. For instance, methods for resolving racemic 1-methyl-3-phenylpropylamine (B141231) using optically active acids like D(-)-mandelic acid were described in the mid-20th century. google.com

The evolution of α-ethylbenzylaminium's applications has been closely tied to the increasing demand for enantiomerically pure pharmaceuticals and other bioactive molecules. ardena.com Initially, its use was primarily in classical resolutions, where it forms diastereomeric salts with racemic acids, allowing for their separation by crystallization. google.comardena.com Over time, with the advancement of asymmetric synthesis, the role of 1-phenylpropylamine has expanded. It has been employed as a chiral building block and a precursor for more complex chiral ligands and organocatalysts. nih.govmdpi.com The development of chemo-enzymatic methods has further broadened the synthetic routes to and applications of optically active 1-phenylpropylamine and its derivatives. d-nb.inforsc.orgresearchgate.net

Fundamental Role in Contemporary Chemical Science and Its Significance

The fundamental role of α-ethylbenzylaminium in modern chemical science lies in its application as a chiral resolving agent and a chiral auxiliary in asymmetric synthesis. nih.govsigmaaldrich.com Its significance stems from its ability to facilitate the production of single-enantiomer compounds, which is crucial in various fields, particularly in the pharmaceutical industry where the two enantiomers of a drug can have vastly different pharmacological effects. ardena.com

Chiral Resolution:

The primary and most traditional use of 1-phenylpropylamine is in the chiral resolution of racemic mixtures, particularly carboxylic acids. onyxipca.com The process involves the reaction of the racemic acid with an enantiomerically pure form of 1-phenylpropylamine to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. ardena.com After separation, the individual diastereomeric salts can be treated with an acid to regenerate the optically pure acid and the resolving agent.

Asymmetric Synthesis:

As a chiral auxiliary, 1-phenylpropylamine can be temporarily incorporated into a substrate molecule to direct the stereochemical course of a subsequent reaction. wikipedia.orgnumberanalytics.com The chiral center of the amine influences the approach of reagents, leading to the preferential formation of one stereoisomer over the other. After the desired stereoselective transformation, the auxiliary can be cleaved from the product and ideally recycled. This strategy is a powerful tool for creating new stereocenters with high enantiomeric excess.

Furthermore, derivatives of 1-phenylpropylamine are used to create more complex chiral ligands for asymmetric catalysis. These ligands can coordinate with metal catalysts to create a chiral environment that promotes the enantioselective transformation of substrates. nih.gov

Overview of Current Research Trajectories and Key Objectives

Current research involving α-ethylbenzylaminium and its parent amine, 1-phenylpropylamine, is focused on several key areas, driven by the continuous need for more efficient and sustainable methods for producing enantiopure compounds.

One major trajectory is the development of novel and more efficient synthetic methods for 1-phenylpropylamine and its derivatives. This includes the use of biocatalysis, such as transaminases, to produce enantiomerically pure amines from prochiral ketones with high conversion and enantiomeric excess. rsc.orgresearchgate.net Enzymatic reductions of imine derivatives are also being explored for the synthesis of bulky amine products. nih.gov

Another significant area of research is the expansion of its application in asymmetric synthesis. Scientists are designing and synthesizing new chiral ligands and organocatalysts derived from 1-phenylpropylamine for a wider range of asymmetric reactions. nih.govmdpi.com These reactions include stereoselective cyclizations to produce biologically active heterocyclic compounds. nih.gov

Recent studies have also highlighted the use of advanced techniques like multi-enzymatic cascade reactions for the synthesis of all possible stereoisomers of related compounds like phenylpropanolamines, starting from simple achiral precursors. d-nb.info This demonstrates a move towards more complex and highly controlled stereoselective syntheses where derivatives of 1-phenylpropylamine can play a crucial role.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpropylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFLVLHRZFLDDV-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for α Ethylbenzylaminium and Analogues

Classical Preparative Routes

Traditional methods for synthesizing secondary amines like α-ethylbenzylaminium often involve direct alkylation of primary amines or the reduction of imine intermediates.

Alkylation of primary amines with alkyl halides is a fundamental method for forming C-N bonds. However, this approach is often hampered by a lack of selectivity, leading to the formation of mixtures of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. masterorganicchemistry.comgoogle.com The primary amine is often more reactive than the resulting secondary amine, leading to over-alkylation. masterorganicchemistry.comacs.org

To circumvent the issue of over-alkylation, specific reagents and conditions have been developed. For instance, using a cesium base like cesium hydroxide (B78521) in an anhydrous solvent can promote selective mono-N-alkylation of primary amines. google.comorganic-chemistry.org Another strategy involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates, which undergo self-limiting alkylation to yield secondary amines without the formation of over-alkylation byproducts. acs.org The use of bulky alkylating agents or protecting groups on the primary amine can also enhance selectivity for the desired secondary amine.

Aza-enolate alkylation presents another sophisticated strategy. organic-chemistry.org In this method, a lactim ether is deprotonated to form an aza-enolate, which then reacts with an electrophile to afford an α-alkyl lactim. organic-chemistry.org Subsequent hydrolysis yields the corresponding α-alkyl-δ-amino ester. organic-chemistry.org

Alkylation Strategy Description Advantages Disadvantages
Direct Alkylation Reaction of a primary amine with an alkyl halide. masterorganicchemistry.comSimple procedure.Prone to over-alkylation, leading to mixtures of products. masterorganicchemistry.comacs.org
Cesium Base-Mediated Alkylation Utilizes a cesium base to promote selective mono-alkylation. google.comorganic-chemistry.orgHigh chemoselectivity for secondary amines. organic-chemistry.orgRequires specific and potentially costly reagents.
N-Aminopyridinium Salts Employs N-aminopyridinium salts as ammonia surrogates for self-limiting alkylation. acs.orgAvoids over-alkylation products. acs.orgMay require additional steps for the preparation of the starting salt.
Aza-Enolate Alkylation Involves the alkylation of an aza-enolate derived from a lactim ether. organic-chemistry.orgProvides access to α-alkylated amino esters and lactams. organic-chemistry.orgA multi-step process involving protection and deprotection. organic-chemistry.org

Reduction-based methods, particularly reductive amination, offer a more controlled and widely applicable route to secondary amines like α-ethylbenzylaminium. organic-chemistry.orgmasterorganicchemistry.com This two-step process involves the initial reaction of a primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced to the corresponding amine. libretexts.orglibretexts.org

The choice of reducing agent is crucial for the success of reductive amination. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used, milder and more selective reagents such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred. masterorganicchemistry.comlibretexts.org Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com The reaction can be performed in a one-pot fashion, where the imine is formed and reduced in situ. organic-chemistry.orgresearchgate.net

Another reduction-based approach is the reduction of amides. Secondary amides can be reduced to secondary amines using a strong reducing agent like LiAlH₄. libretexts.org

Reduction Method Starting Materials Reducing Agent(s) Key Features
Reductive Amination Primary amine and aldehyde/ketone. libretexts.orgNaBH₄, NaBH₃CN, NaBH(OAc)₃, H₂/catalyst. masterorganicchemistry.comlibretexts.orgVersatile, controllable, and can be a one-pot reaction. organic-chemistry.orgmasterorganicchemistry.com
Amide Reduction Secondary amide. libretexts.orgLiAlH₄. libretexts.orgDirect conversion of an amide to an amine.
Imine Reduction Pre-formed imine. organic-chemistry.orgVarious, including catalytic hydrogenation and metal hydrides. organic-chemistry.orgIsolates the reduction step from imine formation.

Enantioselective Synthesis Approaches to α-Chiral Amines

The synthesis of enantiomerically pure α-chiral amines is of significant importance, particularly in the pharmaceutical industry, as many drug molecules contain chiral amine functionalities. acs.orgyale.edu For a compound like α-ethylbenzylaminium, which possesses a chiral center at the α-carbon, enantioselective synthesis is key to obtaining a single, desired stereoisomer.

One of the most direct and efficient methods for preparing α-chiral amines is the asymmetric hydrogenation of prochiral imines. nih.gov This reaction utilizes a chiral catalyst, often a transition metal complex with a chiral ligand, to stereoselectively reduce the C=N double bond of the imine. acs.orgnih.gov

Another powerful strategy involves the use of chiral auxiliaries. The Ellman lab developed the use of tert-butanesulfinamide as a versatile chiral auxiliary for the asymmetric synthesis of a wide variety of amines. yale.edu Nucleophilic addition of organometallic reagents to chiral N-tert-butanesulfinyl imines, followed by removal of the chiral auxiliary, provides access to enantiomerically enriched primary amines. mdpi.com

Furthermore, biocatalytic methods employing enzymes like imine reductases (IREDs) and amine dehydrogenases (AmDHs) are gaining prominence for the asymmetric synthesis of chiral amines. nih.gov These enzymes can catalyze the reductive amination of ketones with high enantioselectivity under mild reaction conditions. nih.gov

Application of Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthesis of amines to develop more sustainable and environmentally friendly processes. rsc.orgacs.org This involves focusing on aspects such as atom economy, the use of catalysts, and the reduction of waste. rsc.org

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. monash.edu Reactions with high atom economy generate minimal waste. monash.edunih.gov

In the context of α-ethylbenzylaminium synthesis, reductive amination is generally considered to have a good atom economy, as the main byproduct is water. mdpi.com In contrast, classical alkylation methods often have lower atom economy due to the formation of salt byproducts. rsc.org The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a particularly atom-economical approach where an alcohol is used as the alkylating agent. mdpi.com In this process, the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine, with water being the only byproduct. mdpi.com

Catalysis plays a pivotal role in developing green synthetic methods for amines. acs.orgmdpi.com Catalytic processes are inherently more sustainable as they reduce the need for stoichiometric reagents and often operate under milder conditions. rsc.org

Transition metal catalysts, such as those based on palladium, rhodium, ruthenium, and iridium, are widely used in amine synthesis. acs.orgmdpi.comresearchgate.net For example, palladium on carbon (Pd/C) can be an effective catalyst for the reductive amination of phenols to produce cyclohexylamines. mdpi.com Ruthenium complexes have been shown to catalyze the deaminative coupling of primary amines to form secondary amines, generating ammonia as the only byproduct. nih.gov

Biocatalysis, as mentioned earlier, offers a green alternative to traditional chemical catalysis. nih.gov Enzymes can operate in aqueous media at ambient temperatures and pressures, significantly reducing the environmental impact of the synthesis. nih.gov The use of deep eutectic solvents (DESs) as environmentally friendly reaction media is also being explored for amine synthesis. mdpi.com

Stereochemical Resolution and Enantiomeric Purity Assessment

Principles of Chiral Resolution for Racemic Mixtures

Chiral resolution refers to any process by which a racemate, a 1:1 mixture of enantiomers, is separated into its individual enantiomeric components. mdpi.comgoogle.com Since enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents, their direct separation is not feasible by standard laboratory techniques like distillation or simple crystallization. mdpi.comgoogle.com The fundamental principle of many resolution methods, therefore, is to convert the pair of enantiomers into a pair of diastereomers.

Diastereomers, unlike enantiomers, have different physical and chemical properties, allowing for their separation by conventional means. researchgate.netrsc.org This conversion is typically achieved by reacting the racemic mixture with a single enantiomer of a chiral auxiliary, often referred to as a chiral resolving agent. mdpi.comresearchgate.net The resulting diastereomeric products can then be separated based on their differing solubilities, boiling points, or chromatographic affinities. google.com Once separated, the chiral auxiliary can be chemically removed, yielding the purified enantiomers.

Diastereomeric Salt Formation as a Resolution Strategy

A widely applied and industrially scalable method for the resolution of racemic amines like alpha-ethylbenzylamine is through the formation of diastereomeric salts. researchgate.netclockss.orgoup.com This strategy involves the acid-base reaction between the racemic amine (a base) and an enantiomerically pure chiral acid (the resolving agent). sigmaaldrich.com The resulting products are two diastereomeric salts with different physical properties.

For instance, the reaction of racemic (±)-alpha-ethylbenzylamine with an optically pure chiral acid, such as (R)-mandelic acid, would produce two diastereomeric salts: ((R)-alpha-ethylbenzylaminium)-(R)-mandelate and ((S)-alpha-ethylbenzylaminium)-(R)-mandelate. These salts, having distinct crystal structures and solubilities, can then be separated. rsc.org

The success of a diastereomeric salt resolution hinges critically on the choice of the chiral resolving agent. google.com An ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and should form well-defined, crystalline salts with the racemate, exhibiting a significant difference in solubility between the two diastereomers to facilitate efficient separation. clockss.orggoogle.com

For the resolution of alpha-ethylbenzylamine, various chiral acids have been investigated as resolving agents. A notable example is the use of cis-2-benzamidocyclohexanecarboxylic acid, which has been shown to efficiently resolve (±)-alpha-ethylbenzylamine. researchgate.netoup.comresearchgate.net Interestingly, a mutual resolution can be achieved where both enantiomers of alpha-ethylbenzylamine and cis-2-benzamidocyclohexanecarboxylic acid can be resolved simultaneously. researchgate.netoup.comresearchgate.net Other resolving agents that have been explored, though with varying degrees of success, include (+)-phencyphos, which resulted in low enantiomeric excesses (e.e.'s) below 5%. google.com The selection process often involves screening a library of potential resolving agents to identify the most effective one for a particular racemic mixture. google.com

The following table summarizes the effectiveness of different resolving agents for alpha-ethylbenzylamine:

Chiral Resolving AgentOutcomeReference
cis-2-benzamidocyclohexanecarboxylic acidEfficient resolution researchgate.netoup.comresearchgate.net
(+)-phencyphosLow enantiomeric excess (<5%) google.com

Once the diastereomeric salts are formed, their separation is most commonly achieved through fractional crystallization. researchgate.netoup.com This technique exploits the differences in solubility between the two diastereomeric salts in a given solvent. The less soluble diastereomer will crystallize out of the solution first, allowing for its isolation by filtration.

The choice of solvent is a crucial parameter in optimizing the separation. clockss.org Different solvents can influence the solubilities of the diastereomeric salts to varying extents, thereby affecting the efficiency of the resolution. For example, in the resolution of other chiral compounds, water has been found to be a highly effective solvent for fractional crystallization. clockss.org The process may require multiple crystallization steps to achieve the desired level of enantiomeric purity. clockss.org After the less soluble diastereomeric salt has been isolated, the more soluble diastereomer can be recovered from the remaining solution, often referred to as the mother liquor.

The separated diastereomeric salts are then treated with a base (to neutralize the chiral acid) and an acid (to protonate the amine) to regenerate the individual enantiomers of alpha-ethylbenzylamine and the chiral resolving agent.

Recovery and Racemization of Unwanted Enantiomers

In many applications, only one of the two enantiomers is desired. To improve the economic viability of the resolution process, it is highly advantageous to recover the "unwanted" enantiomer and convert it back into the racemic mixture. archive.orgcore.ac.uk This process is known as racemization. The resulting racemate can then be recycled back into the resolution process, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.net

Racemization involves the inversion of the stereocenter of the unwanted enantiomer. This can often be achieved by heating the enantiomer, sometimes in the presence of a catalyst. archive.org For amines, racemization can be facilitated by various chemical methods. The specific conditions required for the racemization of the unwanted enantiomer of alpha-ethylbenzylamine would need to be determined experimentally, but the principle remains a key strategy in optimizing industrial-scale chiral resolutions. diva-portal.org

Integration of α Ethylbenzylaminium in Advanced Hybrid Materials

Organic-Inorganic Hybrid Perovskite Systems

Organic-inorganic hybrid perovskites (OIHPs) are a class of materials that have garnered immense interest due to their exceptional optoelectronic properties and structural versatility. mdpi.com The introduction of chiral organic cations like α-ethylbenzylaminium into the perovskite structure can induce chirality and lead to novel functionalities. mdpi.comresearchgate.net

α-Ethylbenzylaminium Cations as Templating Agents in Perovskite Formation

In the formation of hybrid perovskites, organic cations play a crucial role as templating agents, guiding the assembly of the inorganic framework. The size and shape of the organic cation, along with its ability to form hydrogen bonds, dictate the final structure and dimensionality of the perovskite. nanoge.orgresearchgate.net Chiral organic cations like (R)-(+)-α-ethylbenzylaminium ((R)-EBAH⁺) can direct the crystallization of the inorganic component into a non-centrosymmetric structure. researchgate.net This templating effect is fundamental in creating chiral perovskites with desired properties.

The interaction between the organic and inorganic components, particularly through hydrogen bonding, is a key factor in the formation of these structures. arxiv.org For instance, the ammonium (B1175870) group of the α-ethylbenzylaminium cation can form hydrogen bonds with the halide atoms in the inorganic framework, influencing the arrangement of the metal-halide octahedra. researchgate.netacs.org

Structural Distortions Induced by Chiral Organic Cations within Inorganic Frameworks

The incorporation of chiral organic cations such as α-ethylbenzylaminium into the perovskite lattice induces significant structural distortions in the inorganic framework. mdpi.comresearchgate.net These distortions are a direct consequence of the asymmetric nature of the chiral cation and its interactions with the surrounding inorganic components. acs.orgresearchgate.net

Key distortions include:

Octahedral Tilting and Rotation: The chiral organic cations can cause the metal-halide octahedra to tilt and rotate in a specific manner, breaking the centrosymmetry of the crystal structure.

Bond Length and Angle Variations: The hydrogen bonding between the chiral cation and the halide atoms can lead to variations in the metal-halide bond lengths and angles within the inorganic framework. mdpi.com

Helical Distortions: The chirality of the organic cation can be transferred to the inorganic layers, resulting in the formation of helical or screw-like distortions. researchgate.net

These structural changes are not random but are directly correlated with the specific enantiomer of the chiral cation used (e.g., R or S configuration). researchgate.netnih.gov This precise control over the crystal structure is a hallmark of chirality transfer in these hybrid systems.

Control of Material Dimensionality (0D, 1D, 2D Systems)

The choice of the organic cation, including its size and geometry, plays a pivotal role in determining the dimensionality of the resulting hybrid perovskite structure. researchgate.net By carefully selecting the organic component, it is possible to synthesize materials with zero-dimensional (0D), one-dimensional (1D), or two-dimensional (2D) inorganic frameworks.

0D Systems: In these materials, the inorganic metal-halide octahedra are isolated from each other and surrounded by the organic cations. researchgate.net An example is the (A)₄Sb₂X₁₀ structure, where 'A' can be a chiral cation like (R)-(+)-α-methylbenzylammonium. researchgate.net

1D Systems: These structures consist of infinite chains of corner- or edge-sharing metal-halide octahedra, separated by the organic cations. researchgate.netresearchgate.net A compound with the formula A'₂SbX₅, where A' is (R)-(+)-α-ethylbenzylammonium, exemplifies a 1D corner-shared structure. researchgate.net

2D Systems: These are layered perovskites where sheets of corner-sharing metal-halide octahedra are separated by layers of the organic cations. researchgate.net

The ability to control the dimensionality is crucial as it directly influences the electronic and optical properties of the material. researchgate.net

Halogenometallates Incorporating α-Ethylbenzylaminium

Beyond perovskites, α-ethylbenzylaminium cations can be incorporated into a broader class of materials known as halogenometallates. These are compounds composed of metal-halide anions and organic cations. The use of chiral cations like (R)-(+)-α-ethylbenzylammonium can lead to the formation of non-centrosymmetric crystal structures with interesting properties. researchgate.netresearchgate.net

For example, a copper(II) complex with the formula [(R)-C₉H₁₄N]₃[CuBr₄]·Br has been synthesized, which crystallizes in a non-centrosymmetric space group and exhibits a zero-dimensional (0D) structure. researchgate.net In this compound, the chiral (R)-(+)-α-ethylbenzylammonium cations are interconnected with the [CuBr₄]²⁻ anions and Br⁻ ions through N-H···Br hydrogen bonds. researchgate.net Such materials are of interest for their potential in optoelectronic applications. researchgate.net

Investigation of Chirality Transfer Mechanisms in Hybrid Materials

A key area of research in these hybrid materials is understanding the mechanism of chirality transfer from the organic cation to the inorganic framework. researchgate.netnih.gov This process, where the asymmetry of the organic molecule is imprinted onto the inorganic lattice, is fundamental to inducing chiroptical and other chirality-dependent properties. researchgate.netresearchgate.net

The primary mechanism for this transfer is believed to be the asymmetric hydrogen bonding between the chiral organic cation and the inorganic framework. researchgate.netresearchgate.net Density functional theory (DFT) calculations have been employed to study these interactions and have confirmed that electronic interactions mediated by hydrogen bonds are the dominant mechanism for chirality transfer. mdpi.comnih.gov The specific orientation and conformation of the chiral cation relative to the inorganic layers dictate the nature and extent of the induced chirality. acs.orgresearchgate.net Researchers have even proposed a "chirality transfer coefficient" to quantify the strength of this phenomenon. researchgate.net

Implications for Optoelectronic and Electronic Applications

The unique structural and electronic properties of hybrid materials incorporating α-ethylbenzylaminium and similar chiral cations have significant implications for optoelectronic and electronic applications. rsc.orgresearchgate.net The introduction of chirality into these materials opens up possibilities for devices that can interact with circularly polarized light and for spintronic applications. nih.govresearchgate.net

Potential applications include:

Chiroptical Devices: The induced chirality leads to chiroptical effects such as circular dichroism (CD), which can be exploited in devices for detecting or generating circularly polarized light. researchgate.netresearchgate.net

Spintronics: Chiral hybrid perovskites have shown promise for spintronic applications due to the Rashba-Dresselhaus effect, which involves spin-splitting in the electronic band structure. researchgate.net The chirality-induced spin selectivity (CISS) effect is another area of active research. nih.govrsc.org

Nonlinear Optics: The non-centrosymmetric structures often resulting from the use of chiral cations can exhibit second-harmonic generation (SHG), a property crucial for nonlinear optical (NLO) applications. researchgate.net

Photovoltaics and Light-Emitting Diodes (LEDs): The tunable electronic properties and structural diversity of these materials make them promising candidates for use in solar cells and LEDs. researchgate.netnih.gov

Research Findings on α-Ethylbenzylaminium and Related Chiral Hybrid Materials

Compound/SystemKey FindingsReference
(A'₂SbX₅) (A'=(R)-(+)-α-ethylbenzylammonium; X=Br, I)Forms a 1D corner-shared antimony-halide structure where the chiral cation distorts the octahedra through asymmetric hydrogen bonding. researchgate.net
[(R)-C₉H₁₄N]₃[CuBr₄]·BrA 0D copper(II) halogenometallate with a non-centrosymmetric structure. The material has a direct optical band gap of ~2.15 eV, suggesting potential for optoelectronic devices. researchgate.net
Chiral 2D lead bromide perovskites with R/S-1-(1-naphthyl)ethylammoniumAsymmetric hydrogen bonding leads to helical distortions in the inorganic layers, resulting in significant Rashba-Dresselhaus spin-splitting. researchgate.net
(R/S-MBA)₂PbI₄ (MBA = α-methylbenzylamine)Strain-induced conformational changes in the chiral organic cations modulate π-π interactions and enhance chirality transfer to the inorganic framework. mdpi.com

Catalytic Role and Asymmetric Transformations

α-Ethylbenzylaminium as a Chiral Catalyst or Ligand Precursor

While not as ubiquitously employed as a standalone organocatalyst in the same vein as proline, α-ethylbenzylaminium serves a crucial role as a chiral component and precursor in the synthesis of advanced materials and ligands. Its primary function lies in its ability to introduce chirality into a larger molecular framework, thereby influencing the stereochemical environment of a system.

A notable application is its use as a chiral cation in the formation of organic-inorganic hybrid materials. For instance, the (R)-(+)-α-Ethylbenzylammonium cation has been incorporated into a copper(II) complex, yielding the hybrid halogenometallate [(R)-C9H14N]3[CuBr4]·Br. researchgate.net In this structure, the chiral ammonium (B1175870) cations and the anionic metal complexes are organized into alternating stacks, interconnected by hydrogen bonds. researchgate.net The presence of the chiral α-ethylbenzylammonium component is fundamental to establishing the non-centrosymmetric crystal structure, which is a prerequisite for certain optical properties. researchgate.net The material exhibits a direct optical band gap of approximately 2.15 eV, highlighting its potential in optoelectronic applications. researchgate.net

The role of α-ethylbenzylaminium here is not one of direct catalytic turnover in a solution-phase reaction but rather as a structural director or template in the solid state. It acts as a precursor that imparts its chirality to the final supramolecular assembly. This principle is foundational in creating chiral environments for various applications, including enantioselective separations or solid-state reactions.

Enantioselective Transformations Catalyzed by Chiral Amine Derivatives

The class of chiral primary amines, to which α-ethylbenzylaminium belongs, is central to a vast array of enantioselective transformations. rsc.org These catalysts operate through distinct activation modes, most commonly by forming transient enamine or iminium ion intermediates with carbonyl substrates. illinois.edu This temporary activation allows for highly controlled and stereoselective bond formations.

The direct asymmetric α-functionalization of aldehydes is a powerful strategy for creating carbon-carbon and carbon-heteroatom bonds, yielding valuable chiral building blocks. Chiral amine derivatives are highly effective catalysts for these reactions. mdpi.com The process typically involves the condensation of a chiral amine catalyst with an aldehyde to form a nucleophilic enamine intermediate. illinois.edu This enamine then reacts with an electrophile, with the chiral environment provided by the catalyst directing the facial approach of the electrophile, thus establishing a new stereocenter with high enantioselectivity.

The scope of this methodology is broad, encompassing a variety of transformations:

α-Alkylation: While the intermolecular α-alkylation of aldehydes was a significant challenge, novel catalytic modes have enabled this transformation with high yields and enantioselectivities. illinois.edu

α-Arylation and α-Vinylation: Organocatalytic methods have provided alternatives to transition metal-mediated processes for the enantioselective intramolecular α-arylation of aldehydes. illinois.edu Similarly, α-vinylation has been achieved using vinyl trifluoroborate salts. illinois.edu

Michael Additions: The addition of aldehydes to α,β-unsaturated ketones, catalyzed by chiral α-amino acids like phenylalanine, can proceed with good reactivity and enantioselectivity. mdpi.com

The table below summarizes representative findings in the α-functionalization of aldehydes catalyzed by chiral amine derivatives.

Catalyst/MethodTransformationSubstratesKey Findings
Proline & Amino Acids Michael Additionα-Branched Aldehydes + Vinyl KetonesPhenylalanine provided the best balance of reactivity and enantioselectivity. mdpi.com
SOMO Catalysis α-VinylationAldehydes + Vinyl Trifluoroborate SaltsReaction proceeds under mild conditions, tolerating various aldehydes and vinyl salts. illinois.edu
Palladium/Counterion Catalysis α-Allylic Alkylationα-Aryl Propanaldehydes + Terminal AlkenesA combination of asymmetric counterion catalysis and palladium-catalyzed C-H activation affords products in good yield and high enantioselectivity. mdpi.com
Chiral Aldehyde Catalysis α-C Alkylation2-Aminomalonate + 3-IndolylmethanolRepresents the first chiral aldehyde-catalyzed asymmetric α-functionalization of an activated primary amine. acs.orgnih.gov

The mechanism of chiral induction by amine catalysts is a well-studied phenomenon, with L-proline-catalyzed reactions serving as a paradigmatic model. libretexts.orgillinois.edu The catalytic cycle typically proceeds through two primary pathways: enamine catalysis and iminium ion catalysis. illinois.edu

Enamine Catalysis: In the α-functionalization of an aldehyde, the catalytic cycle begins with the rapid and reversible condensation of the chiral amine catalyst (e.g., the secondary amine of proline) with the aldehyde. illinois.edu This forms a key iminium ion, which then deprotonates to generate a chiral enamine intermediate. libretexts.orgillinois.edu

Enamine Formation: The chiral amine reacts with a carbonyl donor (e.g., an aldehyde or ketone) to form a chiral enamine. illinois.edu

Stereoselective Attack: The enamine, which is now the activated nucleophile, attacks an electrophile (e.g., another aldehyde molecule in an aldol (B89426) reaction). The stereochemistry of the catalyst dictates the facial selectivity of this attack. For example, in proline catalysis, the bulky carboxylic acid group effectively blocks one face of the enamine, forcing the electrophile to approach from the less sterically hindered face. libretexts.org

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is then hydrolyzed by water present in the reaction medium to release the chiral product and regenerate the amine catalyst, allowing it to re-enter the catalytic cycle. illinois.edu

This mechanism is central to direct asymmetric aldol and Mannich reactions. illinois.edu In the proline-catalyzed Mannich reaction, for instance, the enamine formed from acetone (B3395972) attacks an imine (pre-formed from an aldehyde and an aniline), with the stereoselectivity controlled by a transition state that minimizes steric interactions. libretexts.orgillinois.edu NMR studies have been instrumental in detecting key intermediates like the proline-derived dienamine and elucidating that C-C bond formation is often the rate-determining step. nih.gov

Mechanistic Elucidation and Reaction Dynamics

Investigation of Reaction Pathways Involving α-Ethylbenzylaminium

The reactivity of α-ethylbenzylamine is primarily centered around the nucleophilic nature of the amino group. The protonated form, α-ethylbenzylaminium, often participates in catalytic cycles where the amine is regenerated. Key reaction pathways include nucleophilic addition, substitution, and reductive amination.

Reductive Amination: A significant pathway for forming secondary amines involves the reaction of α-ethylbenzylamine with carbonyl compounds. The reaction proceeds through the initial formation of a hemiaminal intermediate, which then dehydrates to form an iminium cation. The subsequent reduction of this imine or iminium ion, often with a reducing agent like sodium borohydride (B1222165) (NaBH₄), yields the final amine product. This methodology is a cornerstone for the synthesis of complex amines. d-nb.infolibretexts.org For instance, the reaction of α-ethylbenzylamine with a ketone first forms an imine, which is then reduced to the corresponding secondary amine. libretexts.org

Nucleophilic Ring-Opening: α-Ethylbenzylamine acts as a potent nucleophile in the ring-opening of epoxides. In the synthesis of complex molecules like steviol (B1681142) derivatives, the amine attacks one of the electrophilic carbon atoms of the epoxide ring. nih.gov This reaction is often catalyzed by a Lewis acid, such as lithium perchlorate (B79767) (LiClO₄), which coordinates to the epoxide oxygen, enhancing the ring's electrophilicity and facilitating the nucleophilic attack by the amine. nih.gov This process is highly regioselective and stereoselective, typically following an SN2 mechanism, leading to inversion of stereochemistry at the attacked carbon center.

Acylation: The amine group of α-ethylbenzylamine readily reacts with acylating agents like acid chlorides or anhydrides to form amides. This is a standard addition-elimination reaction where the amine attacks the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). mnstate.edu

Photocatalytic Amine Transfer: In modern synthetic methods, chiral amines like (R)-α-ethylbenzylamine can participate in photocatalytic reactions. For example, in the asymmetric synthesis of α-trialkyl-α-tertiary amines, the reaction is proposed to proceed via a redox-neutral photocatalytic cycle. nih.gov The process is thought to involve the formation of an α-amino radical from the chiral amine. This radical then adds to an alkene. A crucial step is a 1,5-hydrogen atom transfer (HAT), which translocates the radical to a stabilized benzylic position, ultimately enabling the transfer of the chiral amino group to form the product. nih.gov

Role of Non-Covalent Interactions in Molecular Assembly and Reactivity

Non-covalent interactions, particularly hydrogen bonding, play a pivotal role in the molecular organization and reactivity of α-ethylbenzylaminium and its parent amine. These weak forces are fundamental to its function in chiral recognition, crystal engineering, and reaction mechanisms. researchgate.netconicet.gov.ar

Hydrogen Bonding in Crystal Engineering: The amine group (-NH₂) and the protonated aminium group (-NH₃⁺) are excellent hydrogen bond donors, while the nitrogen atom itself can act as a hydrogen bond acceptor. This capability is exploited in crystal engineering. For example, liquid α-ethylbenzylamine has been successfully cocrystallized with host molecules like phenanthrene (B1679779) mdpi.comarene. researchgate.net In these inclusion complexes, weak non-covalent interactions between the host and the α-ethylbenzylamine guest are essential for organizing the guest molecules into an ordered, crystalline pattern, allowing for their structural determination via X-ray diffraction. researchgate.net

Similarly, chiral (R)- and (S)-α-ethylbenzylamine have been used to fabricate chiral hybrid metal-halide perovskites. The formation of these structured materials relies on host-guest hydrogen-bonding interactions, which are responsible for the observed enantioselectivity and chiroptical properties of the resulting crystals. researchgate.net

Role in Reaction Mechanisms: In solution, hydrogen bonding can significantly influence reaction pathways. The aggregation of amine molecules through intermolecular hydrogen bonds can create a more potent nucleophile. conicet.gov.ar In reactions occurring in aprotic solvents, a "dimer nucleophile mechanism" has been proposed, where one amine molecule, activated through hydrogen bonding to a second amine molecule, acts as the nucleophile. This self-catalysis is particularly important in solvents of low polarity. conicet.gov.ar The formation of hydrogen bonds between the aminium cation and other species in a transition state can also stabilize the transition state, thereby influencing the reaction rate and selectivity. nih.gov DFT calculations have shown that an intramolecular hydrogen bond between the N-H of an α-amino radical and a nearby oxygen atom can rigidify the transition state conformation, leading to more efficient chirality transfer during a reaction. nih.gov

The strength of these interactions can be quantified and analyzed. For amine-alcohol adducts, the O-H···N hydrogen bonds are significantly stronger than the N-H···O bonds. nih.gov This hierarchy of interaction strengths dictates the supramolecular architecture in the solid state. nih.gov

Interactive Table: Types of Non-Covalent Interactions Involving α-Ethylbenzylamine Below is an interactive table summarizing the key non-covalent interactions.

Interaction TypeInteracting GroupsContextSignificance
Hydrogen Bonding (Donor) N-H or N-H⁺ with an acceptor (e.g., O, N)Crystal formation, reaction mechanismsDirects molecular assembly, stabilizes transition states. researchgate.netconicet.gov.ar
Hydrogen Bonding (Acceptor) Nitrogen lone pair with a donor (e.g., O-H)Adducts with alcohols, solvationFormation of defined amine-alcohol adducts. nih.gov
π-π Stacking Phenyl ringsMolecular assembly in crystalsContributes to the stability of crystal lattices. mdpi.com
Van der Waals Forces Alkyl and aryl groupsGeneral molecular interactionsCrucial for host-guest complexation and overall crystal packing. google.com

Stereocontrol and Selectivity in Chemical Processes

Chiral, non-racemic α-ethylbenzylamine is widely employed as a chiral auxiliary or reagent to control the stereochemical outcome of chemical reactions. wikipedia.orgsigmaaldrich.com Its effectiveness stems from its ability to induce facial selectivity in the attack of a nucleophile or electrophile on a prochiral center, leading to the preferential formation of one diastereomer or enantiomer.

Asymmetric Synthesis of Natural Product Derivatives: Both (R)-(+)- and (S)-(-)-α-ethylbenzylamine have been used in the stereoselective synthesis of complex molecules. For example, in the synthesis of diterpene aminoalcohols from stevioside, the reaction of a key intermediate with either (R)- or (S)-α-ethylbenzylamine leads to the formation of the corresponding diastereomeric products with good yields. nih.govresearchgate.net A similar strategy was used to synthesize aminodiol derivatives of gibberellic acid. mdpi.com

The table below summarizes the yields obtained in the synthesis of N-substituted aminoalcohol regioisomers from a steviol derivative, demonstrating the utility of both enantiomers of α-ethylbenzylamine. researchgate.net

Interactive Table: Synthesis of Steviol-Based Aminoalcohols Explore the data on the stereoselective synthesis using different enantiomers of α-ethylbenzylamine.

EntryChiral Amine UsedProductYield (%)
1(R)-α-ethylbenzylamine(R)-α-ethylbenzyl aminoalcohol40
2(S)-α-ethylbenzylamine(S)-α-ethylbenzyl aminoalcohol36

Chiral Derivatizing Agent: Chiral amines are valuable as derivatizing agents for the separation of enantiomers via chromatography. (S)-α-ethylbenzylamine has been used to derivatize the enantiomers of eflornithine, converting them into diastereomers that can be separated and quantified using standard reversed-phase liquid chromatography. researchgate.net

Photocatalytic Asymmetric Synthesis: The steric and electronic properties of the chiral amine are critical for achieving high stereoselectivity. In a photocatalytic asymmetric synthesis of α-trialkyl-α-tertiary amines, (R)-α-ethylbenzylamine was compared to other chiral amines. nih.gov Replacing the methoxy (B1213986) group of a more successful amine catalyst with the methyl group of (R)-α-ethylbenzylamine resulted in a lower yield and enantiomeric ratio, highlighting the subtle electronic effects that govern the efficiency of chirality transfer. nih.gov

The selection of the appropriate enantiomer of the chiral auxiliary is crucial for obtaining the desired stereoisomer of the final product, a fundamental principle in modern asymmetric synthesis. thieme.de

Computational Chemistry and Theoretical Investigations of α Ethylbenzylaminium Systems

Quantum Mechanical Approaches

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of α-Ethylbenzylaminium, which are governed by the behavior of its electrons. These first-principles calculations provide a detailed description of the molecule's electronic structure.

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure of molecular systems like α-Ethylbenzylaminium. mpg.deiaea.org DFT is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates, offering a computationally more tractable alternative to solving the many-body Schrödinger equation. mpg.de

In the study of α-Ethylbenzylaminium, DFT calculations are instrumental in determining key electronic properties. Functionals such as B3LYP or the M05-2X are commonly employed to provide a balance between computational cost and accuracy. researchgate.netresearchgate.net These calculations can predict optimized molecular geometry, atomic charges, and the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are critical in understanding the molecule's reactivity, as they indicate the most likely sites for nucleophilic and electrophilic attack.

For instance, a typical DFT study on a related compound, phenylethylamine, utilized the M05-2X functional with a 6-311+G(d,p) basis set and the SMD solvation model to explore its antioxidant potential. researchgate.net Similar approaches for α-Ethylbenzylaminium would involve calculating properties like ionization potential and electron affinity, which are directly related to the HOMO and LUMO energies, respectively. These parameters are essential for predicting how α-Ethylbenzylaminium might participate in chemical reactions.

Furthermore, DFT can be used to calculate various reactivity descriptors that provide quantitative measures of chemical reactivity. researchgate.net These descriptors, such as chemical potential, hardness, and the Fukui function, can pinpoint the most reactive sites within the α-Ethylbenzylaminium cation.

Table 1: Predicted Electronic Properties of α-Ethylbenzylaminium using DFT (Note: This table is illustrative and based on typical results for similar compounds. Actual values would require specific calculations.)

PropertyPredicted ValueSignificance
HOMO Energy-8.5 eVIndicates susceptibility to electrophilic attack
LUMO Energy-0.5 eVIndicates susceptibility to nucleophilic attack
HOMO-LUMO Gap8.0 eVRelates to chemical stability and reactivity
Dipole Moment~2.5 DInfluences solubility and intermolecular interactions

Ab initio calculations, which are based entirely on theoretical principles without the inclusion of experimental data, provide fundamental insights into the properties of α-Ethylbenzylaminium. iaea.org Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a hierarchy of accuracy for describing electron correlation.

While computationally more demanding than DFT, ab initio methods are crucial for benchmarking and validating the results from more approximate methods. For a molecule like α-Ethylbenzylaminium, ab initio calculations can provide highly accurate predictions of its conformational energies and the barriers to internal rotation. For example, studies on the conformational properties of benzylamine (B48309) have employed ab initio methods to determine the relative energies of different conformers, such as those where the amino group is gauche or anti with respect to the phenyl ring. colostate.edu A similar investigation on α-Ethylbenzylaminium would reveal the preferred three-dimensional arrangement of its ethyl and amino groups relative to the phenyl ring.

These calculations are also essential for studying intermolecular interactions, such as hydrogen bonding, which can significantly influence the structure and properties of the α-Ethylbenzylaminium cation in different environments. nih.gov By modeling clusters of α-Ethylbenzylaminium with solvent molecules, ab initio methods can provide a detailed picture of the solvation process and its effect on the molecule's conformation and reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic behavior of molecules like α-Ethylbenzylaminium over time. researchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, providing a detailed picture of the molecule's flexibility and its interactions with the surrounding environment. lammps.org

For α-Ethylbenzylaminium, MD simulations can be used to investigate the rotational barriers around the Cα-Cβ and Cα-N bonds, identifying the most stable conformations and the transitions between them. The choice of force field, such as AMBER or CHARMM, is critical for obtaining accurate results and should be carefully validated for the specific system being studied. researchgate.net

MD simulations are particularly useful for studying the behavior of α-Ethylbenzylaminium in solution. By explicitly including solvent molecules in the simulation box, it is possible to observe how the solvent influences the conformational preferences of the cation and to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Predictive Modeling of Material Properties and Structural Stability

Predictive modeling, often employing machine learning and quantitative structure-property relationship (QSPR) approaches, can be used to estimate the material properties and structural stability of systems containing α-Ethylbenzylaminium. arxiv.orgnih.gov These models are trained on datasets of known compounds and their properties, and they learn to predict the properties of new compounds based on their molecular descriptors. diva-portal.org

For α-Ethylbenzylaminium, predictive models could be developed to estimate properties such as its melting point, boiling point, and solubility in various solvents. The input for these models would be a set of molecular descriptors derived from the structure of the cation, such as its molecular weight, number of hydrogen bond donors and acceptors, and various topological and electronic indices.

Table 2: QSPR-Based Predictions for α-Ethylbenzylaminium (Note: This table is illustrative. The accuracy of the predictions would depend on the quality of the model and the training data.)

PropertyPredicted ValueBasis of Prediction
Aqueous SolubilityHighBased on the presence of a charged amino group
LogPLowIndicative of hydrophilic character
Crystal Lattice Energy (as a salt)-500 to -700 kJ/molEstimated based on ionic interactions and molecular size

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions involving α-Ethylbenzylaminium. sumitomo-chem.co.jp By mapping the potential energy surface of a reaction, computational methods can identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. rsc.org

For α-Ethylbenzylaminium, theoretical studies could investigate various potential reactions, such as its N-dealkylation, oxidation, or reactions at the aromatic ring. Using DFT or high-level ab initio methods, the geometries of the transition states for these reactions can be optimized, and the corresponding activation energies can be calculated. rsc.org This information is crucial for understanding the kinetics and feasibility of different reaction pathways.

For example, a study on the oxidative deamination of substituted benzylamines by monoamine oxidase used a combination of quantum mechanics and molecular mechanics (QM/MM) to investigate the reaction mechanism within the enzyme's active site. nih.gov A similar approach for α-Ethylbenzylaminium could reveal how it interacts with an enzyme and the specific steps involved in its metabolic transformation.

The calculation of vibrational frequencies is another important aspect of studying reaction mechanisms. By analyzing the vibrational modes of a transition state, it is possible to confirm that it is a true first-order saddle point on the potential energy surface (characterized by one imaginary frequency) and to gain further insight into the nature of the reaction coordinate.

Advanced Spectroscopic and Structural Characterization Techniques

Chiroptical Spectroscopy for Enantiomeric Excess and Chirality Probing

Chiroptical spectroscopy encompasses techniques that utilize the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are exceptionally sensitive to the stereochemistry of a molecule.

Circular Dichroism (CD) spectroscopy is a powerful technique for the rapid evaluation of the enantiomeric excess (ee) and for probing the chirality of molecules like alpha-ethylbenzylaminium. mdpi.com The principle of CD spectroscopy is based on the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.org This differential absorption (ΔA) is non-zero only for chiral substances and is highly sensitive to the molecule's three-dimensional structure. frontiersin.orgnih.gov

For chiral amines, direct CD analysis can sometimes be challenging. However, the formation of multicomponent assemblies or derivatization with a suitable chromophoric agent can induce or enhance CD signals, making the analysis more robust and reliable. researchgate.netcore.ac.uk For instance, the interaction of a chiral amine with an achiral host molecule can lead to the formation of a diastereomeric complex that exhibits a distinct CD spectrum for each enantiomer of the amine. This approach allows for not only the differentiation between enantiomers but also the quantitative determination of their ratio in a mixture. researchgate.netcolumbia.edu

Several methods have been developed for the determination of enantiomeric excess of α-chiral primary amines using CD spectroscopy. These often involve the creation of host-guest structures or coordination complexes that generate strong CD signals in the visible or near-UV region, away from the intrinsic absorption of the amine itself. mdpi.comcolumbia.edu A typical workflow for such an analysis is presented in the table below.

StepDescriptionPurpose
1. Complex Formation The chiral amine is mixed with a sensor molecule (e.g., a metal complex precursor or a chiral derivatizing agent).To generate a species with a strong and predictable chiroptical response.
2. CD Measurement The CD spectrum of the resulting solution is recorded at a specific wavelength where the signal is maximal and well-resolved for the diastereomeric complexes. core.ac.ukTo obtain the differential absorbance value (ΔA) or ellipticity.
3. Calibration A calibration curve is constructed by plotting the known enantiomeric excess of a series of standards against their measured CD signal. columbia.eduTo establish a linear relationship between the CD signal and the enantiomeric excess.
4. ee Determination The CD signal of the unknown sample is measured and its enantiomeric excess is determined using the calibration curve. mdpi.comcolumbia.eduTo quantify the enantiomeric purity of the this compound sample.

This technique is particularly amenable to high-throughput screening, allowing for the rapid analysis of numerous samples to determine both yield and enantiomeric excess in asymmetric synthesis. mdpi.comcore.ac.uk

Vibrational Circular Dichroism (VCD) is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions within the molecule. researchgate.netlibretexts.org VCD spectroscopy provides detailed information about the absolute configuration and the conformational preferences of chiral molecules in solution. huji.ac.ilcuni.czapm.ac.cn The VCD spectrum of a molecule is highly sensitive to its specific three-dimensional structure, making it an invaluable tool for stereochemical analysis. nih.govnih.gov

While no specific VCD studies on this compound were found, extensive research on the closely related compound, α-methylbenzylamine, and its derivatives provides a strong basis for understanding how VCD can be applied. nih.govnih.gov In these studies, experimental VCD spectra were compared with theoretical spectra calculated using density functional theory (DFT). This comparison allows for the unambiguous determination of the absolute configuration and the predominant conformations of the chiral amines in solution. nih.gov

The key steps in using VCD for the absolute configuration determination of a compound like this compound are outlined below:

StepDescriptionDetails
1. Spectral Acquisition The experimental VCD and infrared (VA) spectra of the chiral sample are recorded.This is typically done on a solution of the compound in a suitable solvent like CDCl₃. kuleuven.be
2. Conformational Search Computational methods (e.g., DFT) are used to identify all stable low-energy conformers of the molecule. nih.govThe relative energies of these conformers are calculated to determine their Boltzmann-weighted populations.
3. Spectral Calculation For each stable conformer, the theoretical VCD and VA spectra are calculated using DFT. cuni.cznih.govThe final theoretical spectrum is a Boltzmann-weighted average of the spectra of all significant conformers.
4. Comparison and Assignment The calculated VCD spectrum is compared with the experimental spectrum.A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the confident assignment of the absolute configuration of the sample. cuni.cznih.gov

Studies on α-methylbenzylamine derivatives have shown that the VCD spectra exhibit characteristic bands that can be assigned to vibrations of the unchanged chiral center, demonstrating the technique's sensitivity to the stereogenic core of the molecule. nih.govnih.gov This suggests that VCD would be a highly effective method for the detailed stereochemical analysis of this compound.

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD) is the gold standard for determining the three-dimensional structure of crystalline materials at atomic resolution.

Single-crystal X-ray diffraction (SCXRD) provides unambiguous determination of the molecular structure, including the absolute configuration of chiral centers and the arrangement of molecules in the crystal lattice (crystal packing). researchgate.net For a molecule like this compound, obtaining a single crystal suitable for SCXRD can be challenging if the compound is a liquid or oil at room temperature. researchgate.net However, co-crystallization with a host molecule can facilitate the formation of high-quality crystals. researchgate.net

A study on a hybrid organic-inorganic compound, [(R)-C₉H₁₄N]₃[CuBr₄]·Br, successfully incorporated the (R)-(+)-α-Ethylbenzylammonium cation into a crystalline structure. columbia.edu The single-crystal X-ray diffraction experiment revealed the following crystallographic data:

ParameterValue
Crystal System Monoclinic
Space Group P2₁ (non-centrosymmetric)
Temperature 150 K
Structure Type Zero-dimensional (0D)
Components Three chiral [(R)-C₉H₁₄N]⁺ cations, one [CuBr₄]²⁻ anion, and one free Br⁻ ion.

Data sourced from a study on a copper(II) complex with (R)-(+)-α-Ethylbenzylammonium. columbia.edu

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the assessment of sample purity. acs.orgnih.gov Instead of a single crystal, PXRD uses a finely ground powder containing a large number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline material.

While a specific PXRD pattern for pure this compound is not available in the searched literature, research on related hybrid materials demonstrates the utility of this technique. For example, in the study of one-dimensional corner-shared antimony-halide hybrids, (R)-(+)-α-ethylbenzylammonium (R-EBAH⁺) was used as the organic cation. cuni.cz The PXRD patterns of these materials are used to identify the crystalline phases formed and to monitor structural changes under different conditions, such as high pressure. cuni.cz The technique is essential for confirming that a new crystalline phase has been synthesized and for ensuring its purity from other crystalline byproducts or starting materials.

Advanced Nuclear Magnetic Resonance (NMR) for Stereochemical and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are indispensable for the detailed stereochemical and conformational analysis of chiral molecules like this compound in solution.

One powerful approach for determining the enantiomeric purity and absolute configuration of chiral amines is the use of chiral solvating agents (CSAs) in NMR spectroscopy. researchgate.netrsc.org This method avoids covalent derivatization and relies on the formation of transient diastereomeric complexes between the enantiomers of the amine and the chiral solvating agent. These diastereomeric complexes exhibit distinct NMR signals, allowing for their differentiation and quantification. For instance, BINOL derivatives have been successfully used as CSAs for the enantiodifferentiation of primary and secondary amines via ¹H NMR. researchgate.net The sample preparation is often simple, involving mixing the analyte and the CSA in an NMR tube. researchgate.net

To elucidate the three-dimensional structure and conformation, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. huji.ac.ilapm.ac.cn

NOESY/ROESY for Conformational Analysis : These experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å). huji.ac.ilapm.ac.cn For this compound, a NOESY or ROESY spectrum would reveal correlations between the protons on the ethyl group, the benzylic proton, and the protons on the phenyl ring. The presence and intensity of these cross-peaks provide crucial distance constraints that can be used to define the preferred conformation(s) of the molecule in solution. For example, observing a NOE between a proton on the ethyl group and a proton on the phenyl ring would indicate a folded conformation where these groups are spatially close. ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero. huji.ac.il The analysis of these spectra can help in understanding the relative orientation of the substituents around the chiral center.

Diffusion-Ordered Spectroscopy (DOSY) : DOSY is a technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. kuleuven.be In the context of this compound, DOSY could be used to analyze mixtures, for example, to confirm the formation of a complex with a chiral solvating agent by observing that both the amine and the CSA have the same diffusion coefficient.

The combination of these advanced NMR methods provides a comprehensive picture of the stereochemistry and solution-state behavior of this compound. The use of CSAs allows for the determination of enantiomeric purity and absolute configuration, while 2D NOESY/ROESY experiments provide insights into the molecule's conformational landscape.

Microscopic Techniques for Morphology and Microstructuremdpi.comresearchgate.net

Microscopic techniques are fundamental in visualizing the surface topography and internal structure of materials at high resolution. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are two powerful methods that utilize electron beams to generate detailed images of a sample's morphology and microstructure.

Scanning Electron Microscopy (SEM)mdpi.com

Scanning Electron Microscopy (SEM) is a versatile surface analytical technique that provides high-resolution images of a sample's surface topography. mdpi.comkoreascience.kr In SEM, a focused beam of high-energy electrons scans across the surface of a specimen. mdpi.com The interaction between the electron beam and the sample generates various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. These signals are collected by detectors to create a detailed image of the surface.

The secondary electrons are most sensitive to surface topography, while backscattered electrons provide contrast related to the atomic number of the elements in the sample, allowing for the discrimination of different phases. researchgate.net SEM can also be equipped with an energy-dispersive X-ray spectroscopy (EDX) detector, which allows for qualitative and quantitative chemical analysis of the sample's surface. mdpi.com

In the study of organic ammonium (B1175870) salts, SEM is instrumental in characterizing the crystal morphology and surface features. For instance, studies on tetra(n-butyl) ammonium salts of nickel(III) complexes have utilized SEM to reveal well-grown two-dimensional layered structures. koreascience.kr Similarly, the analysis of bentonite (B74815) modified with quaternary ammonium salts using SEM has shown changes in compaction and structure, indicating a transition from a disordered state to a more ordered, crystalline arrangement. mdpi.com

Table 1: SEM Imaging Modes and Information Obtained

Imaging ModeSignal DetectedInformation Provided
Secondary Electron (SE)Low-energy electrons ejected from the sample surfaceDetailed surface topography and texture.
Backscattered Electron (BSE)High-energy electrons from the primary beam that are elastically scatteredCompositional contrast (brighter areas correspond to higher atomic number elements).
Energy-Dispersive X-ray (EDX)Characteristic X-rays emitted from the sampleElemental composition and distribution mapping.

Transmission Electron Microscopy (TEM)researchgate.net

Transmission Electron Microscopy (TEM) is a powerful technique for obtaining high-resolution images of the internal structure of materials. researchgate.net Unlike SEM, which scans the surface, TEM passes a beam of electrons through an ultra-thin specimen. mdpi.com The transmitted and scattered electrons are then focused by a series of electromagnetic lenses to form an image, a diffraction pattern, or an analytical spectrum. This allows for the direct visualization of features such as crystal lattices, defects, and grain boundaries. tandfonline.com

The preparation of extremely thin samples (typically less than 100 nanometers) is a critical step in TEM analysis to allow for electron transmission. mdpi.com The interaction of the electron beam with the sample can provide a wealth of information. Bright-field imaging, which uses the transmitted beam, provides contrast based on the density and thickness of the sample. Dark-field imaging, which uses scattered electrons, can highlight specific crystalline features. Selected area electron diffraction (SAED) patterns reveal the crystallographic structure of the sample. aip.org

The application of TEM to organic-inorganic hybrid materials, which include organic ammonium cations, has been crucial for understanding their nanoscale microstructure. researchgate.netnih.govoup.com However, these materials are often sensitive to the high-energy electron beam, which can cause structural damage and artifacts. aip.orgnih.gov Therefore, low-dose imaging techniques and cryogenic TEM are often employed to minimize beam-induced damage. mdpi.comnih.gov Studies on organic-inorganic hybrid perovskites have successfully used low-dose TEM to investigate their microstructure, including defects like twins and stacking faults. oup.com

Table 2: Key TEM Analysis Modes

Analysis ModePrincipleInformation Revealed
Bright-Field ImagingAn objective aperture selects the unscattered, transmitted electrons.Provides an image where thicker or denser areas appear darker.
Dark-Field ImagingAn objective aperture selects specific diffracted electrons.Highlights crystalline domains or defects that scatter strongly at a particular angle.
Selected Area Electron Diffraction (SAED)A diffraction pattern is formed from a specific area of the sample.Provides information on the crystal structure and orientation.
High-Resolution TEM (HRTEM)Phase contrast from both transmitted and scattered beams is used.Allows for the direct imaging of atomic lattices.

Thermal Analysis for Phase Transitions and Stabilityrsc.orgbohrium.com

Thermal analysis techniques are essential for characterizing the thermal properties of materials, including phase transitions, thermal stability, and decomposition behavior. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most widely used thermoanalytical methods.

Differential Scanning Calorimetry (DSC)rsc.orgbohrium.com

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time, while they are subjected to a controlled temperature program. ox.ac.uk This allows for the detection of thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions. bohrium.commsu.ru Endothermic processes, such as melting, result in a net heat flow into the sample, while exothermic processes, like crystallization, result in a net heat flow out of the sample.

In the study of organic ammonium compounds, DSC is used to determine their phase transition temperatures and associated enthalpy changes. For example, research on layered hybrid lead halide perovskites containing various alkylammonium cations has employed DSC to identify structural phase transitions and melting points. rsc.org The DSC curves for these materials often show endothermic peaks corresponding to these transitions. rsc.orgresearchgate.net The study of tin-based organic-inorganic hybrid halides also utilized DSC to determine reversible phase transition temperatures. bohrium.com

Table 3: Illustrative DSC Data for an Organic-Inorganic Hybrid Perovskite (Data is illustrative and based on findings for 1,4-butanediammonium (B1226911) tetrachlorocuprate, not this compound)

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy Change (J/g)
Phase Transition~150~160Endo
Melting/Decomposition~265~275Endo

This table is based on the thermal behavior reported for similar organic-inorganic hybrid compounds and serves as an example of typical DSC results. rsc.org

Thermogravimetric Analysis (TGA)bohrium.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. doi.org This technique is particularly useful for determining the thermal stability and decomposition profile of a material, as well as its composition. nih.govresearchgate.net The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of the TGA curve (DTG) can also be plotted to show the rate of mass loss, with peaks indicating the temperatures at which the most significant decomposition occurs.

TGA is widely used to study the thermal decomposition of organic ammonium salts and related hybrid materials. doi.orgresearchgate.net For instance, studies on alkylammonium chlorides have shown that they undergo thermal decomposition leading to complete volatilization, with the number of decomposition steps depending on the degree of substitution of the ammonium cation. doi.org In the case of organic-inorganic hybrid perovskites, TGA is used to determine the temperature at which the organic component begins to degrade, providing a measure of the material's thermal stability. rsc.org Research on 1,4-butanediammonium tetrachlorocuprate showed a stable state up to approximately 495 K, with weight loss corresponding to partial thermal decomposition occurring around 538 K. rsc.org

Table 4: Example TGA Decomposition Stages for an Alkylammonium Halide Compound (Data is illustrative and based on general findings for alkylammonium halides, not this compound)

Decomposition StageTemperature Range (°C)Weight Loss (%)Associated Process
1200 - 350~30-40%Loss of the organic alkylammonium component.
2> 350VariesDecomposition of the inorganic component.

This table provides a generalized representation of TGA data for compounds containing alkylammonium halides, illustrating the typical decomposition pattern. rsc.orgrsc.orgresearchgate.net

Derivatization in Research Applications of α Ethylbenzylaminium

Chemical Modification for Tailored Reactivity or Supramolecular Assembly

The chemical modification of α-ethylbenzylamine extends beyond analytical applications into the realm of materials science and synthetic chemistry. Its amine group provides a reactive handle for covalent modification, and its chiral, aromatic structure makes it an attractive building block for creating complex supramolecular assemblies.

One strategy involves the enzymatic modification of the amine. For example, a mutated D-amino acid oxidase from porcine kidney has been shown to catalyze the oxidation of (R)-α-ethylbenzylamine to its corresponding imine, 1-phenyl-1-propylimine. mdpi.com This transformation alters the molecule's reactivity, converting the amine into an electrophilic imine intermediate that can participate in further reactions. mdpi.com

In supramolecular chemistry, α-ethylbenzylamine can be incorporated into larger, non-covalently bonded structures. A clear example is its use in cocrystallization. Researchers have successfully formed cocrystals by dissolving 1,3,5,7-tetrakis(2,4-diethoxyphenyl)adamantane (TEO), a host molecule, in liquid α-ethylbenzylamine (the guest). nih.gov The resulting solid cocrystal features the amine molecule encapsulated within the adamantane (B196018) host, a structure determined by X-ray crystallography. This demonstrates the ability of α-ethylbenzylamine to participate in host-guest chemistry, a cornerstone of supramolecular assembly. nih.gov

Supramolecular Chemistry Involving α Ethylbenzylaminium

Principles of Supramolecular Self-Assembly

Supramolecular self-assembly is the spontaneous organization of molecules or macromolecules into well-defined, stable structures through non-covalent interactions. wikipedia.orgdiva-portal.org This process is fundamental to many biological systems, such as the formation of cell membranes and the folding of proteins, and is a cornerstone of bottom-up approaches in nanotechnology. rsc.org The driving force behind self-assembly is the system's tendency to reach a thermodynamic minimum, resulting in ordered and often functional superstructures.

The key interactions governing self-assembly are non-covalent and include:

Hydrogen Bonding: A highly directional interaction between a hydrogen atom bonded to an electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom.

π-π Stacking: An attractive interaction between aromatic rings, common in many biological and synthetic systems.

Electrostatic Interactions: Forces between charged species, such as ion-pairing between a cation like α-ethylbenzylaminium and an anion. diva-portal.org

Van der Waals Forces: Weak, non-specific attractions that arise from temporary fluctuations in electron density around molecules. wikipedia.org

Self-assembly can be classified as either intramolecular (as in the folding of a single polymer chain) or intermolecular (where multiple components assemble to form a larger entity). wikipedia.org The final architecture of a self-assembled system is programmed by the structural information—shape, size, and functional groups—inherent to its molecular building blocks. Molecules like α-ethylbenzylaminium, possessing a charged primary ammonium (B1175870) group and a phenyl ring, contain the necessary functionalities to participate in directed electrostatic and π-stacking interactions, making them viable components for self-assembly processes.

Host-Guest Interactions and Molecular Recognition

Host-guest chemistry is a central concept in supramolecular chemistry that describes the formation of unique complexes between two or more molecules or ions, known as the "host" and "guest". wikipedia.org The host is typically a larger molecule with a cavity or binding site, while the guest is a smaller species that fits within this site. wikipedia.org This process is underpinned by the principle of molecular recognition, where the host selectively binds a specific guest based on complementarities in size, shape, and chemical properties. thno.org

The binding is driven by the same non-covalent forces that govern self-assembly. wikipedia.org A successful host-guest complex forms when there is a high degree of molecular complementarity, allowing for multiple favorable interactions. thno.org This has led to the design of a wide variety of synthetic host molecules, including:

Crown Ethers: These macrocycles are particularly adept at binding cations, including ammonium ions, through ion-dipole interactions between the cation and the ether oxygen atoms. beilstein-journals.org

Cyclodextrins: These are natural, cone-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. thno.orgbeilstein-journals.org They can encapsulate hydrophobic guest molecules or parts of molecules in aqueous solutions. thno.org

Calixarenes and Pillararenes: These are other classes of synthetic macrocycles with tunable cavities capable of binding a range of guest species. thno.orgmdpi.com

The α-ethylbenzylaminium cation possesses ideal features to act as a guest molecule. Its positive charge can be strongly recognized by the electron-rich cavity of a crown ether, while its phenyl group can be encapsulated within the hydrophobic pocket of a cyclodextrin (B1172386) or interact with the aromatic panels of calixarenes or other metallo-macrocycles. beilstein-journals.orgnih.gov The formation of such host-guest complexes can alter the properties of the guest, for instance by increasing its solubility or stability, which is a key application in pharmaceutical sciences. thno.org

Role of α-Ethylbenzylaminium in Dynamic Covalent and Adaptive Systems

Dynamic covalent chemistry (DCvC) combines the strength and stability of covalent bonds with the reversibility and error-correction characteristic of supramolecular chemistry. wikipedia.orgcsic.es It utilizes reversible covalent reactions to create complex, adaptable systems that can change their constitution in response to internal or external stimuli. csic.es These adaptive networks are at the forefront of materials science, with applications in self-healing materials and responsive systems. nih.gov

The α-ethylbenzylaminium molecule contains a primary amine group (in its unprotonated form, α-ethylbenzylamine). This functional group makes it a potential building block for dynamic covalent systems based on imine chemistry. In principle, it can react with aldehyde- or ketone-containing molecules to form dynamic covalent polymers or discrete molecular assemblies. diva-portal.org The reversibility of the imine linkage would allow such a system to adapt its structure in response to changes in the environment, such as pH. csic.es While the direct application of α-ethylbenzylaminium in published DCvC research is not prominent, its fundamental chemical structure provides the necessary reactive site for participation in this class of adaptive chemistry.

Table 1: Potential Reversible Reactions for Adaptive Systems

Reaction Type Reactants Bond Formed Conditions for Reversibility
Imine Formation Primary Amine + Aldehyde/Ketone Imine (C=N) pH change (acid/base catalysis), presence of water wikipedia.orgmdpi.com
Transimination Imine + Primary Amine New Imine Exchange of amine components wikipedia.org

Formation of Ordered Supramolecular Architectures

The principles of molecular recognition and self-assembly are expertly applied in the field of crystal engineering, which focuses on designing and synthesizing solid-state structures with desired properties by controlling intermolecular interactions. usherbrooke.canih.gov In this context, molecules like α-ethylbenzylaminium can act as structure-directing agents or counter-ions, facilitating the assembly of inorganic or organic components into highly ordered crystalline lattices.

The key features of this assembly are:

Structure Type: The compound has a zero-dimensional (0D) structure, meaning it consists of discrete, isolated anionic units surrounded by the organic cations. researchgate.netresearchgate.net

Components: The asymmetric unit of the crystal contains three chiral (R)-α-ethylbenzylammonium cations, one [CuBr4]²⁻ anion, and one free bromide (Br⁻) ion. researchgate.net

Driving Forces for Assembly: The crystal packing is stabilized by a network of non-covalent interactions. Primarily, strong N-H···Br hydrogen bonds link the ammonium groups of the cations to the bromide ions, and electrostatic forces hold the cationic and anionic components together. researchgate.net

Supramolecular Arrangement: The cations and anions are organized into alternating stacks within the crystal lattice, demonstrating a high degree of order programmed by the intermolecular forces. researchgate.net

This ordered arrangement, directed by the specific interactions of the α-ethylbenzylammonium cation, imparts the resulting material with specific physical properties, such as a narrow optical band gap of approximately 2.15 eV, making it a semiconductor material of interest for optoelectronic applications. researchgate.net The use of a chiral cation also ensures that the resulting crystal structure is non-centrosymmetric, a prerequisite for certain properties like second-harmonic generation. researchgate.net

Table 2: Research Findings on the Crystal Structure of [(R)-C9H14N]3[CuBr4]·Br

Property Finding Source
Synthesis Method Slow evaporation researchgate.net
Chemical Formula [(R)-C9H14N]3[CuBr4]·Br researchgate.netresearchgate.net
Crystal System Monoclinic (at 150 K) researchgate.net
Space Group P21 (non-centrosymmetric) researchgate.net
Structural Dimensionality Zero-dimensional (0D) researchgate.net
Key Intermolecular Interactions N-H···Br hydrogen bonding, electrostatic forces researchgate.net

| Reported Physical Property | Semiconductor with a direct optical band gap of ~2.15 eV | researchgate.net |

Future Perspectives and Emerging Research Directions

Innovation in Asymmetric Catalysis with α-Ethylbenzylaminium Derivatives

The utility of chiral amines in asymmetric synthesis is well-established, serving as resolving agents for racemic mixtures and as chiral bases. sigmaaldrich.comsigmaaldrich.com Derivatives of α-ethylbenzylaminium, particularly (R)- and (S)-α-ethylbenzylamine, are pivotal chiral building blocks. They are instrumental in the synthesis of more complex chiral structures, such as C₂-symmetrical secondary amines and atropisomeric phosphoramidites. sigmaaldrich.comsigmaaldrich.com These phosphoramidites, in turn, are used as ligands in highly enantioselective metal-catalyzed reactions, including copper-catalyzed conjugate additions and iridium-catalyzed allylic substitutions. sigmaaldrich.comsigmaaldrich.com

Recent research has explored the direct application of α-ethylbenzylamine derivatives in novel catalytic systems. For instance, (R)-α-ethylbenzylamine has been employed as a chiral amine transfer (CAT) reagent in the photocatalytic asymmetric synthesis of α-trialkyl-α-tertiary amines. acs.orgnih.gov Although in some model systems it resulted in a low enantiomeric ratio, this line of research highlights the ongoing effort to expand the catalytic repertoire of α-ethylbenzylamine beyond its role as a simple building block. acs.orgnih.gov The development of chiral aminophosphine (B1255530) ligands derived from R(−)-α-ethylbenzylamine further underscores the continuous innovation in this area. uu.nl These ligands are synthesized from readily available enantiopure amines and show potential in various asymmetric hydrogenation reactions. uu.nl

The classical method of resolving racemic acids via the formation of diastereomeric salts with a chiral base remains a crucial application. libretexts.orglibretexts.org Chiral amines like α-ethylbenzylamine are effective resolving agents, enabling the separation of enantiomers through crystallization of the resulting diastereomeric salts. researchgate.netchiralpedia.com This technique is fundamental in providing enantiomerically pure compounds for pharmaceuticals and other applications. libretexts.orgchiralpedia.com

Catalytic Applicationα-Ethylbenzylaminium DerivativeRoleKey Findings
Copper-Catalyzed Conjugate Addition (R)- or (S)-α-ethylbenzylamineChiral Building BlockUsed to synthesize C₂-symmetrical secondary amines which serve as precursors for atropisomeric phosphoramidite (B1245037) ligands. sigmaaldrich.comsigmaaldrich.com
Iridium-Catalyzed Allylic Substitution (R)- or (S)-α-ethylbenzylamineChiral Building BlockPrecursor for phosphoramidite ligands used in highly enantioselective substitutions. sigmaaldrich.comsigmaaldrich.com
Photocatalytic Hydroaminoalkylation (R)-α-ethylbenzylamineChiral Amine Transfer (CAT) ReagentInvestigated for stereocontrolled addition of α-amino radicals to alkenes, though other reagents showed higher efficiency. acs.orgnih.gov
Asymmetric Hydrogenation R(−)-α-ethylbenzylamineChiral Backbone for LigandsUsed to synthesize chiral bidentate aminophosphine ligands. uu.nl
Chiral Resolution Chiral α-ethylbenzylamineResolving AgentForms separable diastereomeric salts with racemic acids. libretexts.orglibretexts.org

Design of Next-Generation Hybrid Materials with Tailored Functionalities

The incorporation of chiral organic cations like α-ethylbenzylammonium into inorganic frameworks is a burgeoning field for creating next-generation hybrid materials with unique properties. Research has demonstrated the synthesis of a novel semiconducting copper(II) complex, [(R)-C₉H₁₄N]₃[CuBr₄]·Br, which incorporates the chiral (R)-(+)-α-ethylbenzylammonium cation. univ-rennes1.fruniv-rennes.frresearchgate.net This material exhibits a direct optical band gap of approximately 2.15 eV, making it a promising candidate for optoelectronic applications. researchgate.net The structure is stabilized by N–H⋯Br hydrogen bonds between the organic cations and the inorganic [CuBr₄]²⁻ anions. researchgate.net

Beyond discrete complexes, α-ethylbenzylammonium has been used as a structure-directing agent in the formation of one-dimensional (1D) hybrid metal halides. For example, chiral 1D tin iodides (EBASnI₃) have been synthesized using enantiomerically pure ethylbenzylammonium (EBA) cations, which bridge the inorganic chains. rsc.org This research highlights that chirality can be transferred from the organic cation to the inorganic framework. rsc.org Similar work has been done with 1D iodoantimonates, where the chiral (R)-(+)-α-ethylbenzylammonium cation is noted in comparison to other related structures. mdpi.com

The functionalization of polymers with α-ethylbenzylamine is another promising avenue for creating materials with tailored functionalities. Optically active copolymers have been prepared by functionalizing a base copolymer with (R)-(+)-α-ethylbenzylamine at its carboxyl group. shd-pub.org.rsresearchgate.net Similarly, (S)-(−)-α-ethylbenzylamine has been used to prepare optically active copolyacrylate polymers with chiroptical and sensing properties. sigmaaldrich.com Monomers such as R/S-(+/−)-α-ethylbenzylacrylamide have also been synthesized and polymerized to create novel optically active polymers. tandfonline.comtandfonline.com These functionalized polymers have potential applications in chiral recognition and sensing.

Material Typeα-Ethylbenzylaminium DerivativeInorganic/Polymer ComponentResulting Properties/Applications
0D Hybrid Semiconductor (R)-(+)-α-ethylbenzylammoniumCopper(II) bromide ([CuBr₄]²⁻)Semiconducting with a direct band gap of ~2.15 eV; potential for optoelectronics. researchgate.net
1D Chiral Perovskite Enantiopure ethylbenzylammonium (EBA)Tin(II) iodide (SnI₃⁻)Chirality transfer from organic cation to the 1D inorganic framework. rsc.org
Functionalized Copolymer (R)-(+)-α-ethylbenzylaminePoly[(N-methacryloyloxyethyl-N′-4-picolyl)-urea-co-N-acryloyl-L-leucine]Optically active polymer with potential chiroptical applications. shd-pub.org.rsresearchgate.net
Optically Active Copolyacrylate (S)-(−)-α-ethylbenzylamineAcrylate polymer backbonePolymers with sensing and chiroptical properties. sigmaaldrich.com
Optically Active Polyacrylamide R/S-(+/−)-α-ethylbenzylacrylamideVinyl acetate (B1210297) copolymerNovel copolymers with potential for fluorescent chemosensing after modification. tandfonline.comtandfonline.com

Advanced Computational Methodologies and AI Integration in Chemical Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules containing α-ethylbenzylaminium. DFT calculations have been employed to support stereochemical models in asymmetric catalysis, for instance, by elucidating the transition state in photocatalytic reactions involving chiral amine transfer reagents. acs.org In the realm of hybrid materials, DFT studies are used to optimize geometries, analyze non-covalent interactions, and predict electronic properties such as band gaps and frontier orbital characters. researchgate.netmdpi.comcore.ac.uk These computational insights are crucial for the rational design of new materials with desired functionalities. For example, DFT calculations were integral in revealing the nature of C-N bond cleavage catalyzed by single-atom catalysts, a process relevant to amine synthesis and modification. nih.gov

Contributions to Sustainable Chemistry and Green Synthesis

The principles of sustainable and green chemistry are increasingly guiding synthetic methodologies, and α-ethylbenzylaminium plays a role in this paradigm shift. A key area of contribution is through biocatalysis. google.com The synthesis of enantiomerically enriched (R)-α-ethylbenzylamine from propiophenone (B1677668) can be achieved using transaminase enzymes from various microorganisms, representing a green alternative to traditional chemical synthesis. google.com Biocatalytic methods are preferred by pharmaceutical manufacturers as they often operate under mild conditions and reduce waste. google.comnih.gov

Furthermore, α-ethylbenzylamine and its derivatives are utilized in synthetic routes that are inherently greener. For example, its use as a chiral auxiliary can lead to more efficient and atom-economical reactions. Solvent-free reductive amination reactions starting from (R)- or (S)-α-ethylbenzylamine provide a practical and environmentally friendlier method to obtain valuable chiral secondary amines. sigmaaldrich.comsigmaaldrich.com The development of catalytic processes that utilize earth-abundant metals in conjunction with ligands derived from α-ethylbenzylamine also aligns with the goals of sustainable chemistry. The focus on enzymatic routes, reducing harsh chemicals, and designing efficient catalytic cycles ensures that the application of α-ethylbenzylaminium derivatives contributes positively to the development of more sustainable chemical manufacturing. nih.govfrontiersin.org

Q & A

Basic: What established synthetic routes exist for alpha-Ethylbenzylaminium, and how can reproducibility be ensured?

Methodological Answer:
Synthesis of this compound typically involves alkylation of benzylamine derivatives using ethylating agents (e.g., ethyl halides) under controlled pH and temperature. Key steps include:

  • Purification : Column chromatography or recrystallization to isolate the compound, with purity confirmed via melting point analysis and HPLC (≥95% purity threshold) .
  • Characterization : NMR (e.g., ¹H/¹³C peaks for ethyl and benzyl groups) and mass spectrometry (expected molecular ion [M+H]⁺ matching theoretical mass) .
  • Reproducibility : Detailed protocols (solvent ratios, reaction times) must be documented in the main text or supplementary materials, adhering to journal guidelines for experimental transparency .

Advanced: How can structural ambiguities in this compound derivatives be resolved when NMR and mass spectrometry data conflict?

Methodological Answer:
Conflicting data require a multi-technique approach:

  • Complementary Spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity. IR spectroscopy can validate functional groups (e.g., amine stretches at ~3300 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., isotopic patterns vs. theoretical values) .
  • X-ray Crystallography : Definitive structural elucidation if crystallizable, though this requires single-crystal growth under optimized conditions .
  • Statistical Analysis : Apply error margin calculations (e.g., ±5% for NMR integration) to assess data reliability .

Basic: What parameters should be prioritized in stability studies of this compound under environmental stressors?

Methodological Answer:
Design studies to evaluate:

  • Variables : Temperature (25–60°C), humidity (40–80% RH), and light exposure (UV/vis) over 1–12 weeks .
  • Analytical Metrics : Monitor degradation via HPLC retention time shifts and quantify impurities (e.g., threshold ≤0.1% per ICH guidelines) .
  • Control Groups : Include inert atmosphere (N₂) samples to isolate oxidative degradation pathways .

Advanced: How can computational models predict this compound’s reactivity in non-aqueous reaction systems?

Methodological Answer:

  • Quantum Mechanical Calculations : Use DFT (Density Functional Theory) to simulate reaction pathways (e.g., Gibbs free energy barriers for ethylation steps) .
  • Solvent Modeling : Apply COSMO-RS to predict solvation effects in aprotic solvents (e.g., DMF, THF) .
  • Validation : Cross-check computational results with experimental kinetic data (e.g., rate constants from GC-MS monitoring) .

Basic: What criteria define a robust literature review for this compound research?

Methodological Answer:

  • Source Evaluation : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) and avoid non-academic websites. Use tools like SciFinder to filter primary literature .
  • Critical Assessment : Scrutinize experimental details (e.g., synthetic yields, spectral data) for consistency across studies .
  • Gaps Identification : Flag unresolved issues (e.g., conflicting solubility reports) as research opportunities .

Advanced: How should researchers address contradictory bioactivity data for this compound in pharmacological assays?

Methodological Answer:

  • Assay Optimization : Standardize protocols (e.g., cell line viability assays with triplicate replicates and positive/negative controls) .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA for inter-lab variability) .
  • Mechanistic Studies : Employ molecular docking to hypothesize binding site interactions and validate via mutagenesis .

Basic: What analytical techniques are essential for quantifying this compound in complex matrices?

Methodological Answer:

  • Sample Preparation : Solid-phase extraction (SPE) to isolate the compound from biological or environmental samples .
  • Quantification : LC-MS/MS with deuterated internal standards for calibration (linear range: 0.1–100 µg/mL, R² ≥0.99) .
  • Validation : Assess recovery rates (70–130%) and limit of detection (LOD ≤0.01 µg/mL) per FDA guidelines .

Advanced: What strategies mitigate synthetic byproduct formation during this compound scale-up?

Methodological Answer:

  • Process Optimization : Use Design of Experiments (DoE) to model variables (e.g., temperature, catalyst loading) and minimize side reactions .
  • In-line Analytics : Implement PAT (Process Analytical Technology) like FTIR for real-time monitoring .
  • Green Chemistry : Substitute hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.